molecular formula C23H17ClN4OS2 B11330027 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B11330027
M. Wt: 465.0 g/mol
InChI Key: ZOBBLVLCOSZKHP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with benzylsulfanyl and chlorophenylsulfanyl groups, as well as a pyridinyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of Sulfanyl Groups: The benzylsulfanyl and chlorophenylsulfanyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H17ClN4OS2

Molecular Weight

465.0 g/mol

IUPAC Name

2-benzylsulfanyl-5-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H17ClN4OS2/c24-17-8-10-19(11-9-17)31-20-14-26-23(30-15-16-5-2-1-3-6-16)28-21(20)22(29)27-18-7-4-12-25-13-18/h1-14H,15H2,(H,27,29)

InChI Key

ZOBBLVLCOSZKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CN=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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